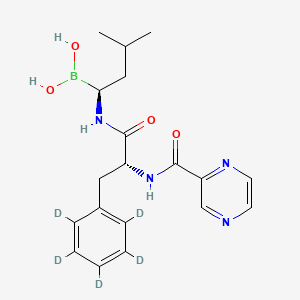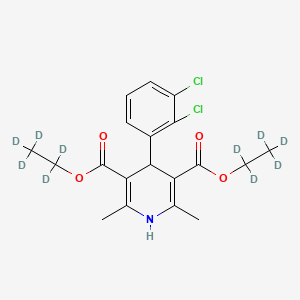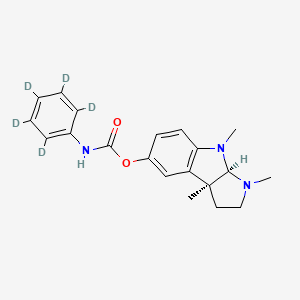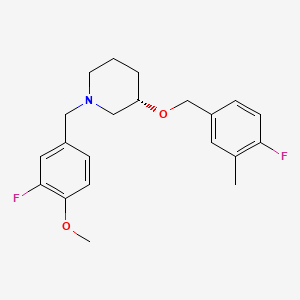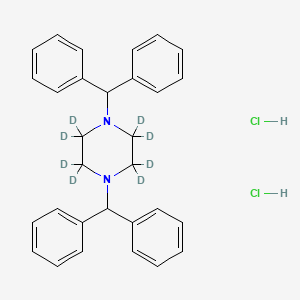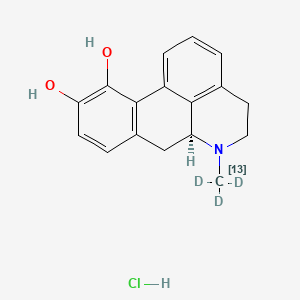
(S)-Apomorphine-13C,d3 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-阿扑吗啡-13C,d3 (盐酸盐) 是一种标记的阿扑吗啡衍生物,阿扑吗啡是一种主要用于治疗帕金森病的多巴胺激动剂。该化合物以存在同位素标记为特征,特别是碳-13 和氘,这使其在各种科学研究中非常有用,包括药代动力学和代谢研究。
准备方法
(S)-阿扑吗啡-13C,d3 (盐酸盐) 的合成涉及多个步骤,从适当的同位素标记前体开始。合成路线通常包括以下步骤:
阿扑吗啡骨架的形成: 这涉及合适前体的环化。
同位素标记的引入: 碳-13 和氘在分子中的特定位置引入。
盐酸盐的形成: 最后一步涉及将游离碱转化为其盐酸盐。
工业生产方法可能涉及类似的步骤,但针对大规模合成进行了优化,包括使用自动化反应器和纯化系统以确保高产率和纯度。
化学反应分析
(S)-阿扑吗啡-13C,d3 (盐酸盐) 会发生各种化学反应,包括:
氧化: 这种反应可以使用高锰酸钾或过氧化氢等氧化剂进行。
还原: 常见的还原剂包括硼氢化钠和氢化铝锂。
取代: 亲核取代反应可以使用卤代烷烃等试剂进行。
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能导致醌的形成,而还原可以产生二氢衍生物。
科学研究应用
(S)-阿扑吗啡-13C,d3 (盐酸盐) 具有广泛的科学研究应用:
化学: 用作反应机理和动力学研究中的示踪剂。
生物学: 有助于研究阿扑吗啡在生物系统中的代谢途径。
医学: 用于药代动力学研究,以了解阿扑吗啡的分布、代谢和排泄。
工业: 用于开发新的药物制剂和递送系统。
作用机制
(S)-阿扑吗啡-13C,d3 (盐酸盐) 的作用机制涉及它与大脑中的多巴胺受体的相互作用。它作为多巴胺激动剂,通过与受体结合并激活它们,模拟多巴胺的作用。这导致多巴胺活性增加,有助于缓解帕金森病的症状。分子靶标包括 D1 和 D2 多巴胺受体,涉及的途径主要与多巴胺能神经传递有关。
相似化合物的比较
(S)-阿扑吗啡-13C,d3 (盐酸盐) 可以与其他多巴胺激动剂进行比较,例如:
左旋多巴: 与阿扑吗啡不同,左旋多巴是多巴胺的前体,需要在大脑中转化。
普拉克索: 一种非麦角类多巴胺激动剂,具有不同的受体结合特征。
罗匹尼罗: 另一种用于帕金森病治疗的非麦角类多巴胺激动剂。
(S)-阿扑吗啡-13C,d3 (盐酸盐) 的独特性在于其同位素标记,这允许进行详细的药代动力学和代谢研究,而这在非标记化合物中是不可能的。
属性
分子式 |
C17H18ClNO2 |
|---|---|
分子量 |
307.79 g/mol |
IUPAC 名称 |
(6aS)-6-(trideuterio(113C)methyl)-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol;hydrochloride |
InChI |
InChI=1S/C17H17NO2.ClH/c1-18-8-7-10-3-2-4-12-15(10)13(18)9-11-5-6-14(19)17(20)16(11)12;/h2-6,13,19-20H,7-9H2,1H3;1H/t13-;/m0./s1/i1+1D3; |
InChI 键 |
SKYZYDSNJIOXRL-KCKMQUMOSA-N |
手性 SMILES |
[2H][13C]([2H])([2H])N1CCC2=C3[C@@H]1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.Cl |
规范 SMILES |
CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethanol, 2-[2-[2-[2-[p-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethoxy]ethoxy]-](/img/structure/B12416803.png)
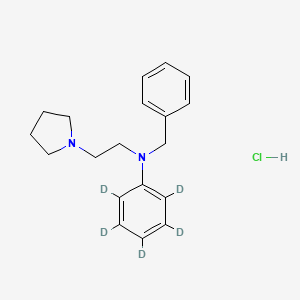
![(1S,5R)-8-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-[5-(ethoxymethyl)pyrazin-2-yl]oxy-8-azabicyclo[3.2.1]octane](/img/structure/B12416817.png)
![(6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-3-[[1-(1,1,2,2-tetradeuterio-2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12416819.png)
